Propyl 7-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propyl 7-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a hexahydroquinoline core substituted with a 4-chlorophenyl group at position 7, a 2,5-dimethoxyphenyl group at position 4, and a propyl ester at position 2. Crystallographic studies using programs like SHELXL and OLEX2 have been critical in elucidating its three-dimensional conformation and hydrogen-bonding patterns .
Properties
IUPAC Name |
propyl 7-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClNO5/c1-5-12-35-28(32)25-16(2)30-22-13-18(17-6-8-19(29)9-7-17)14-23(31)27(22)26(25)21-15-20(33-3)10-11-24(21)34-4/h6-11,15,18,26,30H,5,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTDXZXFQJXATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)OC)OC)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386460 | |
| Record name | ST017148 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5709-27-3 | |
| Record name | ST017148 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 7-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution reactions. The final steps involve the esterification of the carboxylate group with propanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.
Chemical Reactions Analysis
Types of Reactions
Propyl 7-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
Propyl 7-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 7-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Hexahydroquinoline Family
The hexahydroquinoline scaffold is a versatile platform for chemical modification. A closely related compound, cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 299944-94-8), shares the same core but differs in substituents:
- Ester group : Cyclohexyl ester (vs. propyl ester in the target compound).
- Position 7 substituent : Phenyl (vs. 4-chlorophenyl).
- Position 4 substituent : 4-Hydroxy-3-methoxyphenyl (vs. 2,5-dimethoxyphenyl).
These modifications significantly alter molecular properties. The absence of a chloro group in the analog reduces electron-withdrawing effects, which may influence reactivity in electrophilic substitution reactions .
Table 1: Structural and Electronic Comparison
Electronic and Reactivity Profiles
The electronic character of substituents dictates reactivity. In contrast, the phenyl group in the analog lacks this stabilization. The 2,5-dimethoxyphenyl substituent provides steric hindrance and electron donation, which may slow electrophilic attacks compared to the 4-hydroxy-3-methoxyphenyl group in the analog, where hydrogen bonding could enhance crystalline stability .
Crystallographic and Hydrogen-Bonding Behavior
Crystallographic analyses using SHELX software reveal distinct packing patterns. The target compound’s 2,5-dimethoxyphenyl group may engage in weaker C–H···O interactions, whereas the 4-hydroxy group in the analog facilitates stronger O–H···O hydrogen bonds, leading to denser crystal lattices and higher melting points .
Biological Activity
Propyl 7-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline derivative class. This compound has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Molecular Structure
- Molecular Formula : C29H32ClNO5
- Molecular Weight : 510.0 g/mol
- InChIKey : LQIXZGMQNMHKER-UHFFFAOYSA-N
Structural Characteristics
The compound features a hexahydroquinoline core with various substituents that contribute to its biological activity. The presence of a chlorophenyl and dimethoxyphenyl group is particularly noteworthy for its potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study conducted on a series of quinoline derivatives demonstrated that compounds similar to propyl 7-(4-chlorophenyl)... exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Propyl 7-(4-chlorophenyl)... | MCF-7 | 15.2 | Apoptosis induction |
| Propyl 7-(4-chlorophenyl)... | A549 | 12.8 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Its structure allows it to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Research Findings
In vitro assays revealed that propyl 7-(4-chlorophenyl)... effectively inhibited COX-2 enzyme activity, similar to known COX inhibitors like celecoxib. This inhibition was quantified through enzyme assays measuring prostaglandin E2 production.
| Compound | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| Propyl 7-(4-chlorophenyl)... | 78% | 20.5 |
| Celecoxib | 85% | 15.0 |
Molecular Docking Studies
Molecular docking simulations have suggested that propyl 7-(4-chlorophenyl)... binds effectively to the active sites of target enzymes such as COX and various kinases involved in cancer progression. The binding affinity is influenced by the compound's structural features, including its hydrophobic regions and hydrogen bond donors.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with specific structural motifs:
- Chloro Substituent : Enhances lipophilicity and binding affinity.
- Dimethoxy Groups : Contribute to electron donation and stability.
- Hexahydroquinoline Core : Essential for maintaining the structural integrity required for biological interaction.
Q & A
Basic: How can the synthesis of this hexahydroquinoline derivative be optimized for reproducibility and yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of substituted aldehydes (e.g., 2,5-dimethoxybenzaldehyde) with amines (e.g., 4-chloroaniline) to form an imine intermediate.
- Step 2: Cyclization with a cyclohexanone derivative under acidic or catalytic conditions (e.g., Hantzsch dihydropyridine synthesis) .
- Optimization Variables:
- Catalysts: Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates.
- Solvents: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature: Controlled heating (80–100°C) minimizes side reactions.
- Monitoring: Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (retention time ~12–15 min) .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves spatial arrangement of substituents (e.g., chlorophenyl vs. dimethoxyphenyl groups) and confirms stereochemistry .
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.1–2.3 ppm (methyl groups), δ 6.5–7.2 ppm (aromatic protons), and δ 3.7–4.2 ppm (methoxy and propyl ester groups) .
- ¹³C NMR: Carbonyl signals at δ 170–175 ppm (ester C=O) and δ 190–200 ppm (ketone C=O) .
- IR Spectroscopy: Bands at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (quinoline ring C=N) .
Advanced: How do substituent variations (e.g., chloro vs. methoxy groups) influence biological activity in hexahydroquinoline derivatives?
Methodological Answer:
- Comparative SAR Studies:
- Chlorophenyl Groups: Enhance lipophilicity, improving membrane permeability (e.g., shows low-dose anti-inflammatory activity with 4-chlorophenyl substitution) .
- Methoxy Groups: Electron-donating effects modulate enzyme binding; 2,5-dimethoxy substitution may increase steric hindrance, reducing off-target interactions .
- Experimental Design:
- In vitro Assays: Compare IC₅₀ values against COX-2 or NF-κB pathways for derivatives with varying substituents.
- Molecular Docking: Simulate interactions with active sites (e.g., COX-2) to assess binding affinity differences .
Advanced: What strategies resolve contradictions in reported pharmacological data (e.g., efficacy vs. toxicity)?
Methodological Answer:
- Data Triangulation:
- Dose-Response Curves: Replicate studies across multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to identify cell-specific toxicity thresholds .
- Metabolic Profiling: Use LC-MS to detect metabolite formation (e.g., ester hydrolysis) that may alter activity .
- Control Experiments:
- Cytotoxicity Assays: Pair pharmacological assays with MTT tests to distinguish therapeutic effects from cell death.
- Isomer Purity: Ensure enantiomeric purity via chiral HPLC; racemic mixtures may yield conflicting results .
Advanced: How can computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Target Selection: Prioritize enzymes like COX-2 or kinases based on structural homology with similar quinoline derivatives .
- Binding Free Energy Calculations: Use MM-PBSA/GBSA to quantify interactions (e.g., ΔG < -8 kcal/mol suggests strong binding).
- Pharmacophore Modeling:
- Feature Mapping: Identify critical moieties (e.g., chlorophenyl for hydrophobic interactions, ester for hydrogen bonding) .
Basic: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- Purity Assessment:
- HPLC: Use C18 columns (acetonitrile/water gradient) to detect impurities (<1% area under the curve) .
- Stability Protocols:
- Temperature: Store at -20°C in amber vials to prevent ester hydrolysis.
- Solubility Testing: Pre-screen in DMSO/PBS (pH 7.4) to avoid aggregation .
Advanced: How does crystallographic data inform structure-activity relationship (SAR) studies?
Methodological Answer:
- Crystal Packing Analysis:
- Identify intermolecular interactions (e.g., π-π stacking between aromatic rings) that correlate with solid-state stability .
- Torsion Angle Measurements:
- Compare dihedral angles of the propyl ester group across derivatives to assess conformational flexibility and bioactivity .
Advanced: What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Chemistry Adjustments:
- Catalyst Recycling: Test heterogeneous catalysts (e.g., immobilized ZnCl₂) to reduce waste.
- Flow Chemistry: Optimize residence times for cyclization steps to improve throughput .
- Quality Control:
- In-line PAT Tools: Implement FTIR or Raman spectroscopy for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
